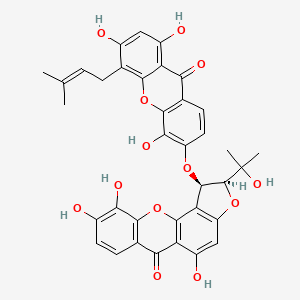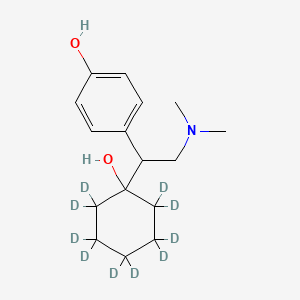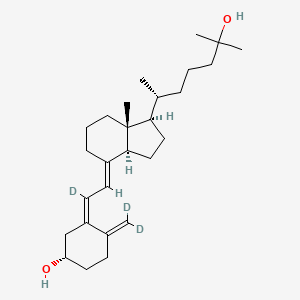
Bijaponicaxanthone C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Bijaponicaxanthone C involves the dimerization of xanthones . Xanthone dimers are a widespread, structurally-diverse family of natural products . They feature an intriguing variety of linkages between the component xanthones . These synthetically elusive secondary metabolites are of great interest due to their broad array of bioactivities .Molecular Structure Analysis
The molecular structure of Bijaponicaxanthone C is complex, with a molecular weight of 670.62 g/mol . It contains multiple hydroxy groups and a unique xanthone core .Physical And Chemical Properties Analysis
Bijaponicaxanthone C is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . It has a molecular weight of 670.62 .Wissenschaftliche Forschungsanwendungen
Medicine: Antimicrobial and Cytotoxic Agent
Bijaponicaxanthone C has been identified as a compound with significant antimicrobial properties . It has been isolated from the roots of Hypericum riparium and exhibits both antibacterial and antifungal activities. This makes it a potential candidate for developing new antimicrobial drugs that could be effective against a range of microbial species. Additionally, its cytotoxic activity suggests potential use in cancer therapy, as it could be effective in targeting and destroying cancer cells.
Pharmacology: Therapeutic Applications
In pharmacology, Bijaponicaxanthone C is recognized for its therapeutic potential. Studies have shown that compounds from Hypericum japonicum, which include Bijaponicaxanthone C, possess hepatoprotective, anti-tumor, antibacterial, antiviral, and antioxidant activities . These properties indicate that Bijaponicaxanthone C could be used in the development of treatments for various diseases, including liver disorders, cancer, and infections.
Biochemistry: Enzyme Inhibition
Bijaponicaxanthone C’s biochemical applications are linked to its ability to interact with enzymes and potentially inhibit their activity . This interaction could be harnessed to regulate biological pathways that are crucial in disease progression, making it a valuable tool for biochemical research and drug development.
Agriculture: Growth Enhancement and Disease Prevention
While direct references to Bijaponicaxanthone C’s applications in agriculture are not available, related compounds have been used to enhance plant growth and prevent diseases . By extension, Bijaponicaxanthone C could be researched for similar uses, such as developing natural pesticides or fertilizers that promote healthier crops and yield.
Material Science: Nanoparticle Synthesis
In material science, Bijaponicaxanthone C could potentially play a role in the synthesis of nanoparticles . Its chemical structure might be utilized to create nanoparticles with specific properties for use in electronics, diagnostics, and catalysis.
Environmental Science: Pollutant Removal
Compounds similar to Bijaponicaxanthone C are being explored for their ability to remove pollutants from wastewater . As such, Bijaponicaxanthone C itself may have applications in environmental remediation, particularly in the degradation of organic compounds and heavy metals, contributing to cleaner water sources.
Safety and Hazards
Wirkmechanismus
Target of Action
Bijaponicaxanthone C is a natural compound that has been widely investigated for its promising cytotoxic activity
Mode of Action
It is known that many xanthone structures, including Bijaponicaxanthone C, show promising biological activities . .
Biochemical Pathways
Xanthones, in general, have been found to exhibit various actions against breast, colon, and lung cancers, ranging from apoptosis, autophagy, cell cycle arrest, and modulation of key signaling pathways such as PI3K/Akt and MAPK
Pharmacokinetics
The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone , which suggests it may have good bioavailability.
Result of Action
It is known that xanthones, including bijaponicaxanthone c, have shown promising cytotoxic activity . More research is needed to describe the specific molecular and cellular effects of Bijaponicaxanthone C’s action.
Eigenschaften
IUPAC Name |
(1R,2S)-5,9,10-trihydroxy-2-(2-hydroxypropan-2-yl)-1-[4,6,8-trihydroxy-5-(3-methylbut-2-enyl)-9-oxoxanthen-3-yl]oxy-1,2-dihydrofuro[2,3-c]xanthen-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30O13/c1-13(2)5-6-14-18(38)11-19(39)23-26(41)16-8-10-21(29(44)32(16)48-30(14)23)46-34-25-22(47-35(34)36(3,4)45)12-20(40)24-27(42)15-7-9-17(37)28(43)31(15)49-33(24)25/h5,7-12,34-35,37-40,43-45H,6H2,1-4H3/t34-,35+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMIGYRRSFIAEV-GPOMZPHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=C(C=C3)OC4C(OC5=C4C6=C(C(=C5)O)C(=O)C7=C(O6)C(=C(C=C7)O)O)C(C)(C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=C(C=C3)O[C@H]4[C@H](OC5=C4C6=C(C(=C5)O)C(=O)C7=C(O6)C(=C(C=C7)O)O)C(C)(C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the structural characterization of Bijaponicaxanthone C?
A1: Bijaponicaxanthone C is a new bisxanthone isolated from the Hypericum japonicum plant. Its structure was determined to be 6-[1″,5″,6″-trihydroxy-2′′′-(β-hydroxy-β-methylethyl)-2′′′,3′′′-dihydrofuran(5′′′,4′′′,3″,4″)xanthone-3′′′-oxyl]- 1,3,5-trihydroxy-4-isoprenylxanthone []. Unfortunately, the provided abstract doesn't detail the molecular formula, weight, or spectroscopic data for Bijaponicaxanthone C.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(±)-Tolterodine-d14 Tartrate [N,N-di(iso-propyl-d7)]](/img/no-structure.png)








![2H-1-Benzopyran-2-one, 4,8-dihydroxy-3-[3-oxo-1-(phenyl-d5)butyl]-](/img/structure/B602762.png)